molecular formula C6H6Cl2N2O2 B1475239 2-Chloro-3-nitroaniline hydrochloride CAS No. 1803590-09-1

2-Chloro-3-nitroaniline hydrochloride

Cat. No. B1475239
CAS RN: 1803590-09-1
M. Wt: 209.03 g/mol
InChI Key: XQVYCAHHMDGVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitroaniline is a solid compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .


Synthesis Analysis

The synthesis of 2-Chloro-3-nitroaniline could involve a multistep process. One possible method could be a nitration reaction, followed by a conversion from the nitro group to an amine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-nitroaniline can be represented by the SMILES string ClC1=C(N)C=CC=C1N+=O . The molecular weight of this compound is 172.57 .


Physical And Chemical Properties Analysis

2-Chloro-3-nitroaniline is a solid compound . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Remediation

The degradation of nitroaromatic compounds, including chlorinated nitroanilines, has been a significant area of research due to their environmental persistence and toxicity. Studies have identified microbial strains capable of utilizing these compounds as carbon and nitrogen sources under anaerobic conditions, highlighting a biological approach to remediate contaminated environments. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 have shown enhanced degradation capabilities for nitroaromatic compounds, including 2-chloro-4-nitroaniline, suggesting potential applications in bioremediation strategies (H. D. Duc, 2019).

Synthesis Processes

The synthesis of chloro-nitroaniline compounds is critical in the chemical industry, especially for manufacturing dyes, pharmaceuticals, and other industrial chemicals. Research on optimizing the synthesis of such compounds, including 2-chloro-4-nitroaniline, has led to methodologies that ensure high yields and purity. A notable process involves the chloridization of nitroaniline using sodium hypochlorite in a hydrochloric acid solution, achieving over 95% yield with high purity (Zhang Ya-jing, 2002).

Analytical Methodologies

In the analytical chemistry domain, detection and quantification of nitroaromatic compounds are crucial for environmental monitoring and safety assessments. Innovations in analytical methods, such as the utilization of β-cyclodextrin and silver nanoparticles modified electrodes, have been explored for the selective detection of nitroaromatic isomers. This approach leverages the unique reduction potentials and binding strengths of different nitroaromatic compounds, offering a pathway for the sensitive and selective detection of these substances in aqueous solutions (Xin Chen, Xiaoyu Cheng, J. Gooding, 2012).

Safety and Hazards

2-Chloro-3-nitroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid release to the environment .

properties

IUPAC Name

2-chloro-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYCAHHMDGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 3
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-nitroaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-nitroaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.